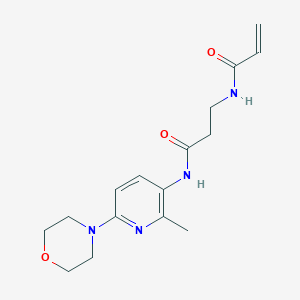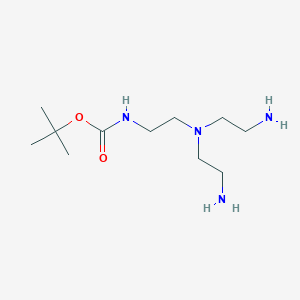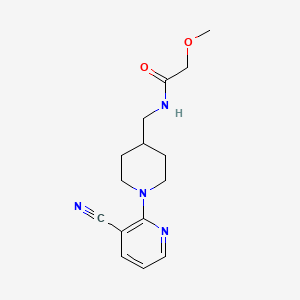
(Z)-N-(3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the nuclear factor-kappaB (NF-κB) pathway, which is a critical regulator of inflammation and immune response.
Mécanisme D'action
The mechanism of action of (Z)-N-(3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline involves the inhibition of the NF-κB pathway by targeting the upstream kinase, IKKβ. This compound binds to the ATP-binding site of IKKβ and prevents its activation, leading to the stabilization of IκBα and the inhibition of NF-κB nuclear translocation and transcriptional activity. This compound has been shown to be a selective inhibitor of IKKβ, with little or no effect on other kinases such as IKKα and JNK.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunomodulatory effects in various cell types and animal models. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and enhance the expression of anti-inflammatory cytokines such as IL-10. This compound has also been shown to inhibit the proliferation and invasion of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiotherapy. In addition, this compound has been reported to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-N-(3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline has several advantages for lab experiments, including its potency, selectivity, and availability. It can be easily synthesized or purchased from commercial sources, and its purity and quality can be verified by analytical methods such as HPLC and NMR. This compound can be used at low concentrations (nanomolar range) to achieve maximal inhibition of NF-κB signaling, which minimizes potential off-target effects. However, this compound also has some limitations for lab experiments, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, appropriate solvent and dosage should be selected for each experiment to ensure the accuracy and reproducibility of the results.
Orientations Futures
There are several future directions for the research and development of (Z)-N-(3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline. First, this compound can be further optimized for its pharmacokinetic and pharmacodynamic properties, such as its absorption, distribution, metabolism, and excretion. This would enhance its efficacy and safety for clinical applications. Second, this compound can be used in combination with other drugs or therapies to enhance their efficacy and overcome drug resistance. Third, this compound can be used to investigate the role of NF-κB signaling in other biological processes, such as metabolism, aging, and stem cell differentiation. Fourth, this compound can be used to develop new diagnostic and therapeutic strategies for diseases that involve NF-κB dysregulation, such as autoimmune diseases, inflammatory bowel diseases, and cancer. Overall, this compound has great potential for advancing our understanding of NF-κB signaling and its role in health and disease.
Méthodes De Synthèse
The synthesis of (Z)-N-(3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline involves the condensation of 3-tosyl-2H-chromen-2-one with 3-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the final product using sodium borohydride. The yield of this compound can be improved by optimizing the reaction conditions, such as the solvent, temperature, and reaction time.
Applications De Recherche Scientifique
(Z)-N-(3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline has been extensively used in scientific research to investigate the role of NF-κB signaling in various biological processes, including inflammation, immune response, cancer, and neurodegenerative diseases. It has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This compound has also been used to study the crosstalk between NF-κB and other signaling pathways, such as the MAPK and PI3K pathways.
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3NO3S/c1-15-9-11-19(12-10-15)31(28,29)21-13-16-5-2-3-8-20(16)30-22(21)27-18-7-4-6-17(14-18)23(24,25)26/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOLCTDEYDNTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(3-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2670025.png)

![1,3-Dimethyl-8-(4-methylphenyl)-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2670027.png)
![2-Chloro-1-[2-(difluoromethyl)-2-methylmorpholin-4-yl]propan-1-one](/img/structure/B2670031.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2670033.png)
![3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide](/img/structure/B2670034.png)
![1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2670035.png)
![8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-(3-chlorophenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2670037.png)

![5-chloro-N-[2-(3-chlorobenzenesulfonamido)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2670045.png)